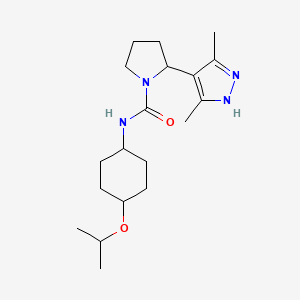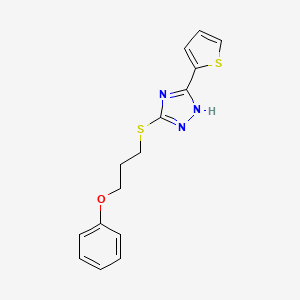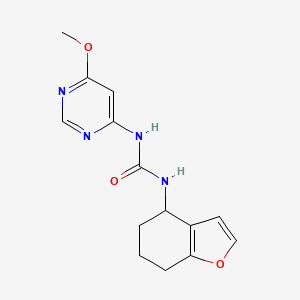![molecular formula C13H20ClNO B7637134 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol is a chemical compound that has been extensively studied for its potential therapeutic uses. It is also known by its chemical name, Mepivacaine, and is a local anesthetic that is used to numb specific areas of the body during medical procedures. In
Mecanismo De Acción
Mepivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a numbing effect on the area where the drug is administered.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have minimal systemic effects, meaning that it does not affect the body as a whole. However, it can cause local side effects such as numbness, tingling, and muscle weakness. These side effects are generally mild and temporary.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mepivacaine is a commonly used local anesthetic in laboratory experiments due to its potency and low toxicity. However, it is important to note that Mepivacaine can affect the activity of certain enzymes, which can impact the results of some experiments.
Direcciones Futuras
There are several potential future directions for the study of Mepivacaine. One area of research is the development of new formulations of the drug that can be used for longer periods of time without causing local side effects. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions, and further research in this area may lead to the development of new therapies for these conditions. Finally, there is ongoing research into the mechanism of action of Mepivacaine, which may provide insights into the development of new local anesthetics with improved properties.
Métodos De Síntesis
The synthesis of 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol involves the reaction of 3-methylbutan-1-ol with 4-chloro-3-methylbenzylamine in the presence of a catalyst. This reaction results in the formation of Mepivacaine, which is then purified and used for various applications.
Aplicaciones Científicas De Investigación
Mepivacaine has been extensively studied for its potential therapeutic uses. It is commonly used as a local anesthetic in medical procedures such as dental work, surgery, and childbirth. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
Propiedades
IUPAC Name |
4-[(4-chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)11(2)7-12/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKRURNBHFKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(C)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)
![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)



![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)

![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)

![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)